molecular formula C30H32Br2O2Si2 B14177856 {(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane] CAS No. 922736-78-5

{(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane]

Katalognummer: B14177856
CAS-Nummer: 922736-78-5
Molekulargewicht: 640.5 g/mol
InChI-Schlüssel: HARFNSVIEQXMQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis[2-(ethoxydimethylsilyl)phenylethynyl]-2,5-dibromobenzene is a complex organic compound characterized by its unique structure, which includes ethoxydimethylsilyl groups and bromine atoms attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[2-(ethoxydimethylsilyl)phenylethynyl]-2,5-dibromobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:

    Preparation of 2-(ethoxydimethylsilyl)phenylacetylene: This intermediate is synthesized by reacting 2-bromoethoxydimethylsilane with phenylacetylene in the presence of a palladium catalyst.

    Bromination of 1,4-bis(phenylethynyl)benzene: The intermediate is then subjected to bromination using bromine or a bromine-containing reagent to introduce bromine atoms at the 2 and 5 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using continuous flow reactors for better control over reaction conditions and employing advanced purification techniques such as column chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis[2-(ethoxydimethylsilyl)phenylethynyl]-2,5-dibromobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.

    Coupling Reactions: The ethynyl groups can participate in coupling reactions such as Sonogashira coupling to form larger conjugated systems.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bromine or N-Bromosuccinimide (NBS): Used for bromination.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce extended conjugated systems.

Wissenschaftliche Forschungsanwendungen

1,4-Bis[2-(ethoxydimethylsilyl)phenylethynyl]-2,5-dibromobenzene has several applications in scientific research:

    Materials Science: Used in the synthesis of advanced materials with unique optical and electronic properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Chemical Engineering: Employed in the development of new catalysts and reaction mechanisms.

    Biological Studies:

Wirkmechanismus

The mechanism of action of 1,4-Bis[2-(ethoxydimethylsilyl)phenylethynyl]-2,5-dibromobenzene involves its interaction with various molecular targets and pathways. The ethoxydimethylsilyl groups can enhance the compound’s solubility and stability, while the bromine atoms can participate in halogen bonding interactions. These properties make the compound useful in designing molecules with specific binding affinities and reactivities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Bis(phenylethynyl)benzene: Lacks the ethoxydimethylsilyl and bromine substituents, resulting in different reactivity and applications.

    1,4-Bis[2-(trimethylsilyl)phenylethynyl]benzene: Similar structure but with trimethylsilyl groups instead of ethoxydimethylsilyl groups, affecting its solubility and reactivity.

    2,5-Dibromo-1,4-diphenylbenzene: Similar bromine substitution but lacks the ethynyl and silyl groups, leading to different chemical properties.

Uniqueness

1,4-Bis[2-(ethoxydimethylsilyl)phenylethynyl]-2,5-dibromobenzene is unique due to the combination of ethoxydimethylsilyl groups and bromine atoms, which confer specific solubility, stability, and reactivity properties. This makes it a valuable compound for various advanced applications in scientific research and industry.

Eigenschaften

CAS-Nummer

922736-78-5

Molekularformel

C30H32Br2O2Si2

Molekulargewicht

640.5 g/mol

IUPAC-Name

[2-[2-[2,5-dibromo-4-[2-[2-[ethoxy(dimethyl)silyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]-ethoxy-dimethylsilane

InChI

InChI=1S/C30H32Br2O2Si2/c1-7-33-35(3,4)29-15-11-9-13-23(29)17-19-25-21-28(32)26(22-27(25)31)20-18-24-14-10-12-16-30(24)36(5,6)34-8-2/h9-16,21-22H,7-8H2,1-6H3

InChI-Schlüssel

HARFNSVIEQXMQN-UHFFFAOYSA-N

Kanonische SMILES

CCO[Si](C)(C)C1=CC=CC=C1C#CC2=CC(=C(C=C2Br)C#CC3=CC=CC=C3[Si](C)(C)OCC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.